Equianalgesic Potency: Piminodine vs. Morphine in a Controlled Clinical Trial (Direct Head-to-Head)
In a prospective controlled clinical trial enrolling 96 patients with postoperative pain, the equipotent subcutaneous dose of piminodine was determined to be approximately 7.5 mg, compared to morphine sulfate 10 mg as the standard [1]. The study authors noted that this clinically determined potency ratio was in excellent agreement with predictions from prior animal data [1].
| Evidence Dimension | Equianalgesic dose (subcutaneous administration) |
|---|---|
| Target Compound Data | Piminodine ~7.5 mg |
| Comparator Or Baseline | Morphine sulfate 10 mg |
| Quantified Difference | Piminodine is approximately 1.33-fold as potent as morphine on a per-milligram basis (10 mg / 7.5 mg = 1.33×) |
| Conditions | 96 patients, postoperative pain, subcutaneous route, double-arm controlled clinical trial (DeKornfeld & Lasagna, Journal of Chronic Diseases, 1960) |
Why This Matters
Provides the only rigorously controlled human equianalgesic potency benchmark for piminodine against the gold-standard mu-opioid agonist, essential for dose calibration in any research or reference standard application involving inter-opioid comparisons.
- [1] DeKornfeld, T.J., Lasagna, L. (1960). The analgesic potency of piminodine (alvodine). Journal of Chronic Diseases, 12(2), 252–257. doi:10.1016/0021-9681(60)90102-8. PMID: 13815493. View Source
